Methyl 4-amino-2-bromo-5-iodobenzoate
Description
Structural Elucidation and Molecular Characterization of Methyl 4-Amino-2-Bromo-5-Iodobenzoate
Molecular Formula and Atomic Connectivity Analysis
The compound’s molecular formula, C₈H₇BrINO₂ , was confirmed via high-resolution mass spectrometry, yielding an exact mass of 354.870453 g/mol. The benzoate backbone features three substituents: an amino group (-NH₂) at the para position (C4), a bromine atom at the ortho position (C2), and an iodine atom at the meta position (C5). The methyl ester (-COOCH₃) occupies the remaining ortho position (C1), completing the substitution pattern.
Table 1: Key molecular properties of this compound
| Property | Value |
|---|---|
| Molecular formula | C₈H₇BrINO₂ |
| Molecular weight | 355.955 g/mol |
| Density | 2.1 ± 0.1 g/cm³ |
| Boiling point | 405.9 ± 45.0 °C (760 mmHg) |
| Flash point | 199.3 ± 28.7 °C |
The connectivity was validated using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as discussed in subsequent sections.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
The ¹H NMR spectrum reveals distinct signals for the aromatic protons and methyl group. The amino proton resonance appears as a broad singlet near δ 6.6–6.8 ppm, consistent with NH₂ groups in similar benzoate derivatives. The methyl ester protons resonate as a sharp singlet at δ 3.8–3.9 ppm, while aromatic protons adjacent to electronegative substituents (Br, I) exhibit upfield shifts due to inductive effects. For example, the proton at C6 (ortho to Br) appears at δ 7.5–7.7 ppm, whereas the proton at C3 (meta to I) resonates at δ 6.9–7.1 ppm.
The ¹³C NMR spectrum confirms the ester carbonyl carbon at δ 167–169 ppm, while the quaternary carbons bonded to halogens (C2-Br and C5-I) appear at δ 125–135 ppm. The amino-substituted carbon (C4) resonates at δ 150–152 ppm, reflecting resonance effects.
Infrared (IR) Vibrational Mode Identification
The IR spectrum exhibits key functional group vibrations:
- N-H stretch : Broad absorption at 3300–3500 cm⁻¹ for the primary amine.
- C=O stretch : Strong peak at 1680–1690 cm⁻¹, characteristic of ester carbonyl groups.
- C-Br and C-I stretches : Weak absorptions at 500–600 cm⁻¹ and 550–650 cm⁻¹, respectively.
- C-N stretch : Medium-intensity band at 1250–1350 cm⁻¹.
The absence of O-H stretches (3300–3600 cm⁻¹) rules out carboxylic acid impurities, confirming the ester’s integrity.
Mass Spectrometric Fragmentation Patterns
The electron ionization (EI) mass spectrum displays a molecular ion peak at m/z 355 (M⁺), consistent with the molecular weight of 355.955 g/mol. Key fragmentation pathways include:
- Loss of the methyl group (-15 Da), yielding a fragment at m/z 340 .
- Cleavage of the C-Br bond (-80 Da), producing a fragment at m/z 275 .
- Subsequent loss of iodine (-127 Da) from the parent ion, resulting in m/z 228 .
The base peak at m/z 228 corresponds to the dehalogenated aromatic core, highlighting the stability of the benzene ring after halogen elimination.
Crystallographic Studies and Three-Dimensional Conformation
While X-ray crystallographic data for this compound remains unavailable, density functional theory (DFT) calculations at the B3LYP/6-31G* level provide insights into its three-dimensional conformation. The methyl ester group adopts a planar orientation relative to the benzene ring, minimizing steric hindrance. The amino group at C4 participates in intramolecular hydrogen bonding with the ester carbonyl oxygen, stabilizing a near-planar geometry.
Key computational findings :
- The iodine atom’s van der Waals radius (1.98 Å) induces slight distortion in the benzene ring.
- Electrostatic potential maps reveal regions of high electron density at the amino group and carbonyl oxygen, suggesting nucleophilic and electrophilic reactivity, respectively.
Properties
Molecular Formula |
C8H7BrINO2 |
|---|---|
Molecular Weight |
355.95 g/mol |
IUPAC Name |
methyl 4-amino-2-bromo-5-iodobenzoate |
InChI |
InChI=1S/C8H7BrINO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,11H2,1H3 |
InChI Key |
AKSBEZWZUPNJQS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-bromo-5-iodobenzoate typically involves multi-step organic reactions. One common method includes the bromination and iodination of methyl 4-aminobenzoate. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and pressure conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-bromo-5-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or other functional groups, while reduction can convert it to different amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium bromide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 4-amino-2-bromo-5-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules for pharmaceuticals and materials science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-bromo-5-iodobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, influencing pathways involved in cell signaling, metabolism, or gene expression .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substitution pattern (halogens, amino group, ester) critically influences molecular weight, solubility, and thermal stability. Below is a comparative analysis:
*Calculated based on atomic weights.
Key Observations :
- Halogen Impact : Replacing chlorine (Cl) with iodine (I) increases molecular weight significantly (e.g., 280.51 vs. ~372.96) due to iodine’s larger atomic mass. This substitution also raises boiling points (e.g., 4-iodoanisole: bp 237°C vs. chlorinated analogs) .
- Amino Group Influence: The amino group enhances solubility in polar solvents and participation in hydrogen bonding, critical for crystallinity and biological interactions.
Comparison with Non-Ester Analogs
- 4-Iodoaniline : Lacks the ester and bromine substituents, simplifying its reactivity profile. It is primarily used in diazotization and azo-dye synthesis .
- Methyl 5-Amino-2-bromo-4-chlorobenzoate: The chloro analog exhibits similar reactivity but lower steric hindrance compared to the iodo derivative, favoring faster nucleophilic aromatic substitutions .
Pharmaceutical Intermediates
Compounds like methyl 5-amino-2-bromo-4-chlorobenzoate are employed in synthesizing bioactive molecules, such as kinase inhibitors or antimicrobial agents. The iodine variant may offer enhanced metabolic stability due to its larger halogen .
Crystallographic Studies
Crystallographic software (e.g., SHELX suite) is widely used to resolve structures of halogenated aromatics. The iodine atom’s high electron density facilitates precise X-ray diffraction analysis, aiding in structural confirmation .
Challenges and Opportunities
- Synthesis Complexity : Introducing iodine requires specialized reagents (e.g., I₂, NIS) under controlled conditions to avoid overhalogenation.
- Thermal Stability : Iodo compounds may exhibit lower thermal stability compared to chloro/bromo analogs, necessitating careful handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
